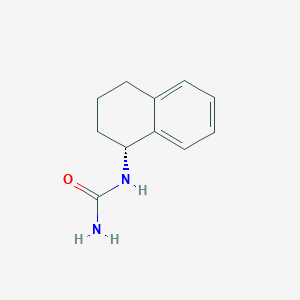

(R)-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea

描述

(R)-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea is a chiral urea derivative featuring a tetrahydronaphthalene (tetralin) scaffold. Urea derivatives are notable for their hydrogen-bonding capabilities, which often enhance binding affinity to target proteins.

属性

IUPAC Name |

[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSFSIDDNZKALV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea typically involves the reaction of ®-1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under mild to moderate temperatures. The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of ®-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

®-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert the urea moiety to amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce amine derivatives.

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including (R)-(1,2,3,4-tetrahydronaphthalen-1-yl)-urea. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of N,N′-dialkyl urea derivatives and evaluated their cytotoxicity against HeLa and SH-SY5Y cells. The results demonstrated promising outcomes, with certain compounds showing reduced toxicity to healthy fibroblast cells compared to cancer cells, suggesting their potential as dual-functioning agents targeting both cancer and bacterial infections .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria revealed robust antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 0.97 to 15.82 µM for various synthesized urea derivatives . This suggests that these compounds could be developed into effective antibacterial agents.

Case Study 1: Anticancer Activity Evaluation

A detailed evaluation of the synthesized urea derivatives was conducted using various concentrations (12.5 µM to 500 µM) on cancer cell lines. The study found that compound 14 exhibited the lowest cell viability rates in SH-SY5Y cells at higher concentrations, indicating its strong cytotoxic effect .

| Compound | SH-SY5Y Viability (%) | HeLa Viability (%) |

|---|---|---|

| 14 | 25.48 at 12.5 µM | 58.3 at 12.5 µM |

| 15 | 8.40 at 25 µM | 58 at 25 µM |

| Cisplatin | Control | Control |

Case Study 2: Antibacterial Testing

Another study assessed the antibacterial efficacy of the synthesized compounds against various bacterial strains using the disc diffusion method. The results indicated that compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

Implications in Research and Development

The findings surrounding this compound suggest significant implications for drug development in oncology and infectious diseases. Its dual functionality as an anticancer and antibacterial agent positions it as a candidate for further research into combined therapies that could enhance treatment efficacy while minimizing side effects.

作用机制

The mechanism of action of ®-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Sterility and pH : While specific data for this compound are unavailable, related tetralin derivatives (e.g., carboxylic acids or carboxamides) exhibit pH ranges of 5.8–6.5 and meet sterility standards, suggesting comparable stability for the urea analog .

- Solubility : Urea derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas carboxamides (e.g., compound b in ) may have enhanced solubility from polar side chains .

Research Findings and Gaps

- Enantiomeric Specificity : The R-configuration of the target compound may confer selectivity over racemic mixtures, though comparative studies with the S-enantiomer are absent in the provided evidence.

- Stability and Metabolism : Urea bonds are prone to enzymatic hydrolysis, which may limit half-life compared to carboxamides or nitriles. This necessitates formulation optimization or prodrug approaches.

生物活性

(R)-(1,2,3,4-Tetrahydronaphthalen-1-yl)-urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-aminotetralin with various isocyanates or carbonyl compounds under controlled conditions. This method allows for modifications that can enhance biological activity while maintaining structural integrity.

Anticancer Activity

Recent studies have demonstrated that urea derivatives containing the tetrahydronaphthalene moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : Compounds such as 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea showed significant cytotoxicity against U-87MG glioblastoma and PC-3 prostate cancer cell lines. The cytotoxicity was evaluated using MTT and LDH assays which indicated a variable degree of activity among different derivatives .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | U-87MG | 5.0 |

| 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea | PC-3 | 4.5 |

Antibacterial Activity

In addition to anticancer properties, tetrahydronaphthalene amides have been identified as effective inhibitors of bacterial ATP synthase. This mechanism has shown promise in combating drug-resistant strains of Mycobacterium tuberculosis.

- Inhibition Studies : A series of tetrahydronaphthalene amides were synthesized and tested for their ability to inhibit M.tb growth. Some compounds exhibited minimal inhibitory concentrations (MIC) below 1 µg/mL .

| Compound Name | MIC (µg/mL) |

|---|---|

| THNA Compound A | < 0.5 |

| THNA Compound B | 0.8 |

Structure-Activity Relationships (SAR)

The SAR studies conducted on tetrahydronaphthalene derivatives have revealed critical insights into how structural modifications influence biological activity.

Key Findings:

- Substituent Effects : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity.

- Chain Length Variations : Alterations in the length and branching of alkyl chains attached to the urea nitrogen impact both cytotoxicity and antibacterial efficacy.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Study on Drug Resistance : A study involving drug-resistant tuberculosis patients showed that tetrahydronaphthalene amides could reduce bacterial load significantly when used in combination with existing therapies .

- Preclinical Trials : In preclinical trials involving animal models for cancer treatment, certain urea derivatives demonstrated a marked reduction in tumor size compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。